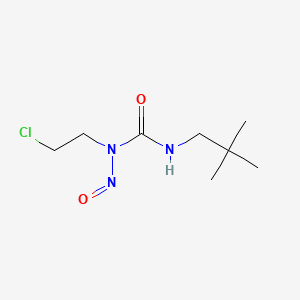
Pentamustine
Overview
Description
Scientific Research Applications
Pentamustine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying alkylating agents.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Industry: Employed in the development of new chemotherapy drugs and treatment protocols.
Preparation Methods
The synthesis of pentamustine involves multiple steps, starting with the conversion of 2,4-dinitroaniline to a compound that can be further processed into this compound hydrochloride . The process is designed to be simple, convenient, economical, and industrially viable . The current commercial preparation of this compound hydrochloride entails at least nine synthetic steps, involving the use of several hazardous reagents, such as thionyl chloride .
Chemical Reactions Analysis
Pentamustine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The synthesis of this compound often involves reagents like thionyl chloride and conditions such as controlled temperatures and pressures.
Major Products: The primary product of these reactions is this compound hydrochloride, which is used in medical treatments.
Mechanism of Action
Pentamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, this compound causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death . It is active against both active and quiescent cells .
Comparison with Similar Compounds
Pentamustine is unique due to its structure, which combines features of both alkylating agents and purine analogs . Similar compounds include:
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
This compound’s distinct structure and mechanism of action make it a valuable compound in the treatment of various cancers and in scientific research.
Properties
| 73105-03-0 | |
Molecular Formula |
C8H16ClN3O2 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2,2-dimethylpropyl)-1-nitrosourea |
InChI |
InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13) |
InChI Key |
UOAFGUOASVSLPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CNC(=O)N(CCCl)N=O |
Canonical SMILES |
CC(C)(C)CNC(=O)N(CCCl)N=O |
| 73105-03-0 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

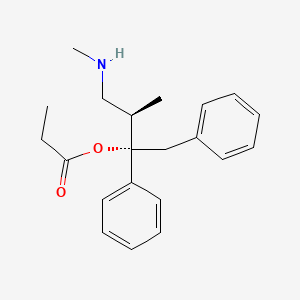
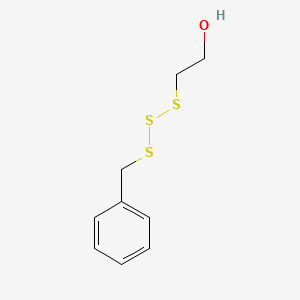
![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)

![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)
![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)

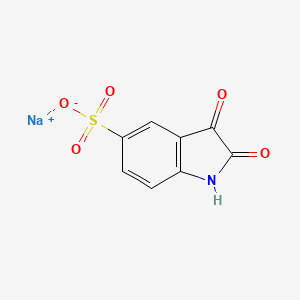


![1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea](/img/structure/B1226920.png)
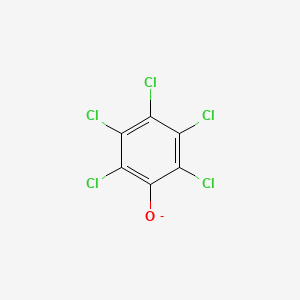
![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)
